6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine hydrochloride is a complex organic compound belonging to the class of pyrrolo[2,3-d]pyrimidines. This compound is notable for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of anticancer agents. The compound's unique structure and functional groups contribute to its biological activity and reactivity.
The compound can be synthesized through various chemical methods, which involve the preparation of the pyrrolopyrimidine core followed by the introduction of specific substituents. Its chemical properties and potential applications have been explored in several studies and patents, indicating its significance in both academic and industrial research settings.
The synthesis of 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine typically involves several steps:
The synthetic routes may vary depending on the desired purity and yield. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing synthesis.
The molecular structure of 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine can be described by its unique arrangement of nitrogen-containing heterocycles. The presence of two methyl groups at positions 6 and 7 on the pyrrolo ring significantly influences its chemical behavior.
The compound can undergo several types of chemical reactions:
The specific products formed from these reactions depend on the reaction conditions and the reagents used. For instance, oxidation may lead to hydroxylated products while reduction may yield deoxygenated compounds.
The mechanism of action for 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine is primarily linked to its role as an enzyme inhibitor. It has been shown to interact with various protein kinases and other enzymes involved in cellular signaling pathways.
In preclinical studies, this compound demonstrated antioxidant properties and was evaluated for its potential in treating lung inflammation . It has been found to undergo metabolic activation leading to reactive intermediates that may contribute to its biological effects.
The compound is typically presented as a hydrochloride salt which enhances its solubility in aqueous solutions. Its melting point and boiling point are influenced by the presence of functional groups.
Key chemical properties include:
Relevant data includes:
6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine hydrochloride has several applications in scientific research:
This compound represents a significant interest in both pharmaceutical development and academic research due to its diverse applications and biological activities.
The bioactivation of 6,7-dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine (U-89843) represents a critical pathway underlying its genotoxic potential. This process involves cytochrome P450-mediated metabolic activation, generation of reactive iminium species, and subsequent detoxification mechanisms. Understanding these pathways provides foundational insights into the compound’s biochemical behavior.
The primary bioactivation step of U-89843 is catalyzed by hepatic cytochrome P450 (CYP) enzymes, specifically the isoform CYP2C11 in male rats. This enzyme mediates the C-6 methylhydroxylation of U-89843, yielding the hydroxymethyl metabolite U-97924 (Km = 4.2 ± 0.5 μM; Vmax = 21.2 ± 0.8 nmol/mg/min) [1] [3]. This transformation is characterized by high affinity and high capacity, indicating efficient metabolic conversion under physiological conditions. The reaction requires NADPH as a cofactor and occurs in both hepatic microsomes in vitro and in whole-animal systems in vivo [3].
The intrinsic clearance rate of U-89843 in vitro (606 L/hr/kg) significantly exceeds its in vivo systemic clearance (0.53 L/hr/kg) by ~1,000-fold [6]. This discrepancy arises from extensive serum protein binding in physiological environments, which limits the compound’s hepatic extraction. Consequently, in vitro assays in serum-free systems (e.g., unscheduled DNA synthesis tests) overestimate bioactivation compared to in vivo conditions [6]. Replacement of the C-6 methyl group with a trifluoromethyl moiety (yielding analog U-107634) completely abolishes hydroxylation and eliminates genotoxicity, confirming CYP-mediated hydroxylation as the bioactivation trigger [1].
Table 1: Metabolic Parameters of U-89843 and Analog U-107634
Parameter | U-89843 | U-107634 (CF₃ Analog) |
---|---|---|
CYP2C11 Km (μM) | 4.2 ± 0.5 | Not hydroxylated |
CYP2C11 Vmax (nmol/mg/min) | 21.2 ± 0.8 | Undetectable |
Intrinsic Clearance (L/hr/kg) | 606 (in vitro) | Not applicable |
Systemic Clearance (L/hr/kg) | 0.53 (in vivo) | Not determined |
UDS Assay Result | Positive | Negative |
The hydroxymethyl metabolite U-97924 exhibits intrinsic chemical instability in aqueous environments. It undergoes spontaneous dehydration to form a highly electrophilic α,β-unsaturated iminium species (7-methylene-7H-pyrrolo[2,3-d]pyrimidine). This reactive intermediate is the primary driver of macromolecular binding and genotoxicity [1]. Kinetic studies demonstrate that U-97924 rapidly dimerizes in neutral or alkaline solutions (half-life < 5 minutes), a process competitively inhibited by nucleophiles:
Characterization of nucleophile adducts confirms the iminium intermediate’s structure. Methanol forms a 6-(methoxymethyl) adduct, while glutathione and N-acetylcysteine generate stable thioether conjugates at the C-7 position of the pyrrole ring. This reactivity profile aligns with the Michael addition mechanism, where nucleophiles attack the electrophilic exocyclic methylene carbon [1]. The iminium species demonstrates broad reactivity toward biological nucleophiles, including DNA bases (predominantly guanine) and lysine residues in proteins. This promiscuous binding underlies the observed covalent binding to microsomal proteins and DNA in NADPH-fortified incubations [1].
Table 2: Nucleophile Adduct Formation with Reactive Iminium Intermediate
Nucleophile | Concentration (mM) | Dimerization Inhibition (%) | Major Adduct Structure |
---|---|---|---|
None (control) | - | 0 | Dimer (C-7/C-7 linked) |
Methanol | 50 | 65 | 6-(Methoxymethyl)-U-97924 |
Glutathione (GSH) | 5 | 92 | 7-S-Glutathionyl-U-97924 |
N-Acetylcysteine | 5 | 85 | 7-S-N-Acetylcysteinyl-U-97924 |
The electrophilic iminium intermediate undergoes efficient detoxification via conjugation with reduced glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This pathway competitively inhibits covalent binding to macromolecules: co-incubation with 5 mM GSH reduces microsomal protein binding of [¹⁴C]U-89843-derived radioactivity by 78% and DNA binding by 91% [1]. The resulting 7-S-glutathionyl adduct is metabolically stable and undergoes further processing to mercapturic acids for renal excretion [1] [10].
The in vivo detoxification capacity significantly exceeds in vitro models due to three factors:
Albumin also contributes to detoxification by sequestering U-89843. Adding bovine serum albumin (1–40 mg/mL) to in vitro UDS assays suppresses the DNA repair response dose-dependently, mirroring the protective effect observed in in vivo systems [6]. This explains why U-89843 shows positive genotoxicity in serum-free hepatocyte assays but negative results in in vivo UDS tests despite identical metabolic pathways.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1